molecular formula C24H22BrN3O5S B15013744 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide

Cat. No.: B15013744
M. Wt: 544.4 g/mol
InChI Key: DTBXNIXIWQNENO-CVKSISIWSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxine ring, a sulfonic acid group, and a hydrazinocarbonylmethyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide typically involves multiple steps. The initial step often includes the formation of the benzodioxine ring, followed by the introduction of the sulfonic acid group. The benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl) moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl and bromine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxine ring and sulfonic acid group may interact with enzymes and receptors, leading to various biological effects. The hydrazinocarbonylmethyl moiety can form covalent bonds with target molecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino-acetic acid
  • 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid

Uniqueness

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22BrN3O5S

Molecular Weight

544.4 g/mol

IUPAC Name

2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22BrN3O5S/c25-20-8-4-7-19(13-20)15-26-27-24(29)17-28(16-18-5-2-1-3-6-18)34(30,31)21-9-10-22-23(14-21)33-12-11-32-22/h1-10,13-15H,11-12,16-17H2,(H,27,29)/b26-15+

InChI Key

DTBXNIXIWQNENO-CVKSISIWSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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